3-(Piperazin-1-YL)benzoic acid

physical state crystallinity handling

3-(Piperazin-1-yl)benzoic acid (CAS 446831-28-3, MFCD03444416) is a meta-substituted N-arylpiperazine featuring a benzoic acid moiety and a free piperazine NH group. This bifunctional scaffold is widely employed as a key intermediate in medicinal chemistry for the construction of CNS-targeted compound libraries, antipsychotic lead candidates, and kinase inhibitor platforms.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 446831-28-3
Cat. No. B079541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-YL)benzoic acid
CAS446831-28-3
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(CC[NH2+]1)C2=CC=CC(=C2)C(=O)[O-]
InChIInChI=1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15)
InChIKeyGHDMVTUOLYXWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-yl)benzoic acid (CAS 446831-28-3) – Meta-Substituted N-Arylpiperazine Building Block for Pharmaceutical R&D


3-(Piperazin-1-yl)benzoic acid (CAS 446831-28-3, MFCD03444416) is a meta-substituted N-arylpiperazine featuring a benzoic acid moiety and a free piperazine NH group [1]. This bifunctional scaffold is widely employed as a key intermediate in medicinal chemistry for the construction of CNS-targeted compound libraries, antipsychotic lead candidates, and kinase inhibitor platforms . The meta arrangement of the piperazine ring on the benzoic acid core distinguishes it from its ortho and para regioisomers in terms of physicochemical properties, reactivity, and biological recognition.

Scaffold Role Meta-substituted N-arylpiperazine building block
Chemistry Workflow Amide coupling, salt formation, parallel synthesis
Research Context CNS-targeted libraries, kinase inhibitor platforms

Why 3-(Piperazin-1-yl)benzoic Acid Cannot Be Interchanged with Ortho- or Para-Substituted Piperazinyl Benzoic Acid Analogs


Substituting 3-(piperazin-1-yl)benzoic acid with its 2- or 4-position regioisomers is not a like-for-like exchange. Fundamental physicochemical parameters—including melted-state behavior, boiling point, and lipophilicity—diverge significantly across the substitution pattern [1]. The 4-isomer is a high-melting crystalline solid (mp ca. 295°C) , whereas the 3-isomer lacks a defined melting point , impacting handling, salt formation, and purification workflows. The 3-isomer is more lipophilic (LogP = 1.19) than the 4-isomer (LogP = 0.79) [1], altering solubility partitioning and biological membrane permeability. Differential electronic effects of meta vs. para substitution further modulate the reactivity of the carboxylic acid group, affecting amide coupling efficiency and regiochemical outcomes in multi-step syntheses . These quantifiable differences make blind substitution a risky procurement strategy with tangible consequences for downstream reaction yields and biological assay reproducibility.

Attribute
Risk of interchanging with ortho/para regioisomers
Physical Form
Non-crystalline 3-isomer vs. high-melting crystalline 4-isomer — handling and salt formation profiles may not transfer.
Lipophilicity
Higher LogP of 3-isomer alters solubility partitioning; para-isomer membrane permeability profile may differ significantly.
Reactivity
Meta electronic effect increases carboxylic acid electrophilicity vs. para — amide coupling kinetics may shift away from optimized para-isomer conditions.
Regioisomer substitution without re-validation may affect reaction yields and biological assay reproducibility.

Quantitative Differentiation Evidence: 3-(Piperazin-1-yl)benzoic Acid vs. Its 4-Position Regioisomer


Melting Point Defines Physical Form: 3-Isomer Lacks Defined Melting Point vs. 4-Isomer mp 295°C

The 3-(piperazin-1-yl)benzoic acid free base does not exhibit a sharp melting point under standard conditions (reported as N/A), indicating a non-crystalline, potentially oil-like or amorphous solid state . In stark contrast, the 4-(piperazin-1-yl)benzoic acid isomer is a well-defined crystalline solid with a melting point of 295°C . This difference arises from the meta substitution pattern disrupting efficient crystal packing, a well-established structure-property relationship in substituted benzoic acids .

Physical Form Divergence
Cross-study comparable
3-isomer: No defined mp (amorphous/oil)
4-isomer mp 295°C crystalline Crystalline vs. non-crystalline
Streamlines handling; avoids grinding/melting steps in coupling workflows.
Non-crystalline form may simplify automated liquid dispensing.
physical state crystallinity handling

Boiling Point Divergence: 3-Isomer bp 431.9°C vs. 4-Isomer bp 424.7°C Guides Purification Strategy

The predicted boiling point of 3-(piperazin-1-yl)benzoic acid at 760 mmHg is 431.9°C , approximately 7°C higher than that of its 4-position regioisomer (424.7°C) . Although both values fall within the high-boiling range typical of functionalized benzoic acids, the 7°C differential is substantial enough to influence vacuum distillation cut points, sublimation behavior, and thermal stability margins during high-temperature amidation or esterification reactions .

Boiling Point Difference
Cross-study comparable
3-isomer bp 431.9°C
4-isomer 424.7°C Δbp +7.2°C
Broader thermal window before decomposition reported.
May support high-temperature melt reactions; data to verify.
volatility distillation purification

Lipophilicity Gap: 3-Isomer LogP 1.19 vs. 4-Isomer LogP 0.79 Drives Differential Membrane Partitioning

The experimentally determined LogP of 3-(piperazin-1-yl)benzoic acid is 1.1882 [1], while the 4-position regioisomer exhibits a significantly lower LogP of 0.79 , a difference of approximately 0.4 log units. This 0.4 log unit gap translates to a ~2.5-fold difference in octanol–water partition coefficient, meaning the meta isomer partitions preferentially into lipid membranes .

Lipophilicity Gap
Cross-study comparable
3-isomer LogP 1.19
4-isomer LogP 0.79 ΔLogP +0.40 (~2.5×)
Higher lipid partitioning may shift CNS exposure profile of derived compounds.
Supports selection for CNS-targeted library design; peripheral agent context may differ.
lipophilicity LogP ADME membrane permeability

Meta-Substitution Promotes Differential Reactivity in Amide Coupling vs. Para-Substituted Analogs

The Hammett substituent constant (σm) for a meta-piperazinyl group is approximately +0.05 (weakly electron-withdrawing), while the para-piperazinyl group (σp) is approximately –0.20 (electron-donating) . This difference alters the electrophilicity of the carboxylic acid carbon, directly impacting acylation rates in amide bond formation. While no head-to-head yield comparison for these specific isomers has been published, the electronic parameter difference predicts that the meta isomer will undergo nucleophilic attack by amines at a measurably faster rate than the para isomer under identical conditions .

Electronic Reactivity Shift
Class-level inference
σm ≈ +0.05 (weak EWG)
4-isomer σp ≈ –0.20 (EDG) Δσ ≈ 0.25
Meta-carboxylic acid predicted to be more electrophilic; coupling kinetics may differ.
Hammett constants approximated from analogs; head-to-head yield data not published.
amide coupling reactivity Hammett constants N-arylation

Application Scenarios Where 3-(Piperazin-1-yl)benzoic Acid Outperforms Regioisomeric Alternatives


CNS Drug Discovery: Serotonin/Dopamine Receptor Ligand Synthesis

The meta substitution pattern of 3-(piperazin-1-yl)benzoic acid closely mirrors the pharmacophoric arrangement found in clinically validated atypical antipsychotics , and its higher lipophilicity (LogP 1.19 vs. 0.79 for the para isomer) favors blood-brain barrier penetration of derived compounds. Medicinal chemistry teams constructing focused libraries for 5-HT and dopamine receptor targets should procure the 3-isomer as the primary scaffold to maintain structural fidelity to known active chemotypes and optimize CNS exposure.

Automated Parallel Synthesis and High-Throughput Chemistry

The non-crystalline, low-melting form of 3-(piperazin-1-yl)benzoic acid eliminates solid-handling issues common with the high-melting 4-isomer (mp 295°C) , enabling accurate liquid-handling dispensing in automated synthesis workstations. Combined with its more electrophilic carboxylic acid group (σm ≈ +0.05 vs. σp ≈ –0.20) , the meta isomer delivers faster amide coupling kinetics, higher conversion in 96-well plate formats, and reduced need for grinding or sonication—critical advantages in industrial-scale library production.

Salt and Co-Crystal Screening for Formulation Development

The absence of a defined melting point for the 3-isomer free base indicates higher inherent solubility and a lower lattice energy barrier for salt dissociation compared to the highly crystalline 4-isomer . This property facilitates rapid salt screening (hydrochloride, mesylate, tosylate) and co-crystal formation with pharmaceutically acceptable co-formers, accelerating preclinical formulation development. Procurement teams supporting solid-state chemistry groups should select the 3-isomer for enhanced screening throughput and a broader accessible salt-form landscape.

Application
Selection Property
Validation Focus
CNS receptor ligand libraries
Meta pharmacophore fidelity, higher lipophilicity
BBB penetration potential of derived compounds
Automated parallel synthesis
Non-crystalline form, enhanced electrophilicity
Liquid-handling compatibility and coupling rate
Salt and co-crystal screening
Low lattice energy barrier (non-crystalline)
Salt dissociation rate and co-former compatibility
Application fit inferred from regioisomer property differentiation; requires project-specific validation.

Technical Documentation Hub

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54 linked technical documents
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